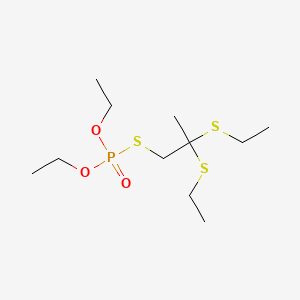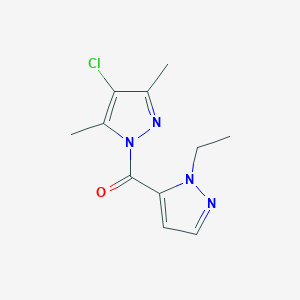
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features two pyrazole rings, one substituted with chlorine and methyl groups, and the other with an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone typically involves the following steps:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Coupling of pyrazole rings: The two pyrazole rings can be coupled through a methanone linkage using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation products: Carboxylic acids, ketones
Reduction products: Alcohols
Substitution products: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of new compounds:
Biology
Biological activity studies: The compound can be tested for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug development: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
Uniqueness
The uniqueness of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone lies in its specific substitution pattern and the presence of two pyrazole rings. This structural arrangement can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
1003989-07-8 |
|---|---|
Fórmula molecular |
C11H13ClN4O |
Peso molecular |
252.70 g/mol |
Nombre IUPAC |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(2-ethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H13ClN4O/c1-4-15-9(5-6-13-15)11(17)16-8(3)10(12)7(2)14-16/h5-6H,4H2,1-3H3 |
Clave InChI |
RHIJABGXWHLXSP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
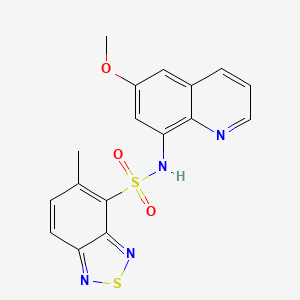
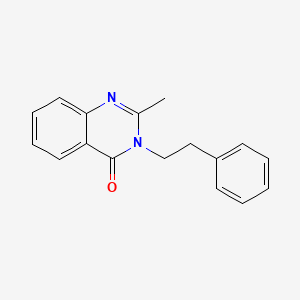
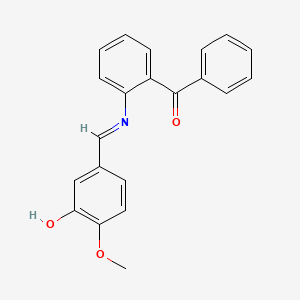
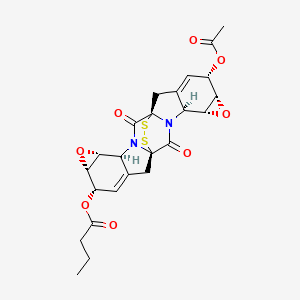

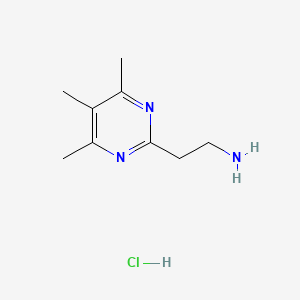
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)


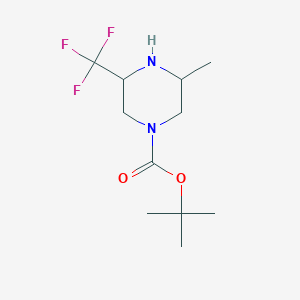
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
